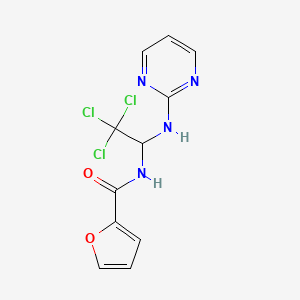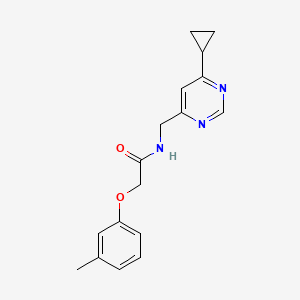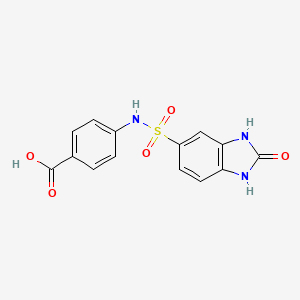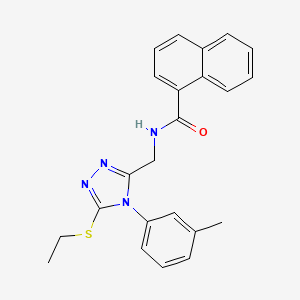
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an essential base component of the genetic material of deoxyribonucleic acid and demonstrates various biological activities . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is a complex organic compound that contains these structures.
Synthesis Analysis
While specific synthesis methods for “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” are not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Pyrimidine is also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” would be complex due to the presence of multiple functional groups and a large number of atoms. Pyrimidine is a six-membered ring with nitrogen atoms at the 1st and 3rd positions . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.
Applications De Recherche Scientifique
Amplifiers of Phleomycin
The compound N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide and its derivatives have been investigated for their potential to amplify the effects of phleomycin, a chemotherapy drug used in cancer treatment. Research by Brown and Cowden (1982) on unfused heterobicycles including pyridinylpyrimidines with strongly basic side chains, which are closely related to the chemical structure of interest, showed that these compounds could enhance the activity of phleomycin against Escherichia coli. This suggests a possible application in enhancing the efficacy of chemotherapeutic agents through chemical modification (Brown & Cowden, 1982).
Inhibition of NF-κB and AP-1 Gene Expression
Further research has been conducted on derivatives of the pyrimidine portion of related compounds, targeting the inhibition of transcription mediated by NF-κB and AP-1 transcription factors, which are implicated in the regulation of genes involved in inflammation and cancer. Palanki et al. (2000) explored the structure-activity relationship of such inhibitors, aiming to improve their potential oral bioavailability and effectiveness in suppressing unwanted gene expression. This line of research highlights the potential for designing more effective therapeutic agents by targeting specific cellular pathways (Palanki et al., 2000).
Antimicrobial Activity
Compounds featuring the furan-2-carboxamide moiety, similar to the one , have been synthesized and evaluated for their antimicrobial activity. Ravindra et al. (2008) investigated a series of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for their potential as antimicrobial agents. These studies provide insight into the structural requirements for antimicrobial efficacy, suggesting that certain derivatives of N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide could possess valuable antimicrobial properties (Ravindra et al., 2008).
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O2/c12-11(13,14)9(18-10-15-4-2-5-16-10)17-8(19)7-3-1-6-20-7/h1-6,9H,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYINSCAZVSNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2447933.png)

![(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2447935.png)
![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)
![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2447940.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)

![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)
![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)